Structural Dynamics and Carcinogenic Mechanisms of 3,5-Dimethyl-1-nitrosopiperidine
Structural Dynamics and Carcinogenic Mechanisms of 3,5-Dimethyl-1-nitrosopiperidine
A Technical Monograph for Drug Safety and Medicinal Chemistry Professionals
Executive Summary
3,5-Dimethyl-1-nitrosopiperidine (DMNP) represents a critical case study in nitrosamine impurity analysis due to its complex stereochemistry and potent carcinogenicity. Unlike simple dialkyl nitrosamines (e.g., NDMA), DMNP exhibits a dual-layer of isomerism—geometric (cis/trans) and rotational (E/Z)—that directly influences its metabolic activation and detection. This guide synthesizes the structural physics, analytical differentiation, and bioactivation pathways of DMNP, providing a rigorous framework for researchers handling this compound in pharmaceutical risk assessments.
Part 1: Stereochemical Architecture
The physicochemical behavior of DMNP is governed by the interplay between the piperidine ring conformation and the restricted rotation of the N-nitroso group.
1. Geometric Isomerism (Ring Substitution)
The 3,5-dimethyl substitution pattern on the piperidine ring creates two distinct diastereomers.
-
Cis-Isomer (Meso): The two methyl groups are syn (on the same side of the ring plane). In the lowest energy chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial strain. This molecule possesses a plane of symmetry passing through the nitrogen and C4, rendering it achiral (meso).
-
Trans-Isomer (Racemic): The methyl groups are anti. In a chair conformation, one methyl is axial and the other is equatorial.[1] Ring flipping interconverts these positions, but the inherent asymmetry makes the molecule chiral. It exists as a racemic mixture of (3R,5R) and (3S,5S) enantiomers.
2. Rotational Isomerism (N-N Bond)
The N-N bond in nitrosamines possesses partial double-bond character due to resonance (
-
Analytical Consequence: In NMR spectroscopy at ambient temperature, the
-protons (C2 and C6) appear as distinct sets of signals because they experience different magnetic shielding depending on whether the nitroso oxygen is oriented toward or away from them.
Visualization: Structural Hierarchy
The following diagram illustrates the relationship between connectivity, geometric configuration, and rotational states.
Figure 1: Hierarchical classification of DMNP isomers showing the progression from geometric configuration to rotameric states and their associated properties.
Part 2: Analytical Characterization Protocol
Differentiation of DMNP isomers requires specific methodologies due to their similar mass-to-charge ratios and polarity.
Protocol A: GC-MS Separation
Gas Chromatography is the gold standard for separating the cis and trans isomers. The trans isomer typically elutes later on non-polar columns due to the interaction of the axial methyl group with the stationary phase.
System Suitability Parameters:
| Parameter | Setting/Criteria | Rationale |
|---|---|---|
| Column | DB-Wax or VF-624ms (30m x 0.25mm) | High polarity phase required to resolve geometric isomers. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain resolution. |
| Injector Temp | 240°C (Splitless) | Ensure complete volatilization without thermal degradation. |
| Oven Program | 60°C (1 min)
Interpretation:
-
Peak 1 (Cis): Typically elutes first. Mass spectrum shows characteristic loss of NO (m/z 112).
-
Peak 2 (Trans): Elutes second. Identical fragmentation pattern; identification relies on retention time relative to standards.
Protocol B: NMR Characterization (Variable Temperature)
Standard 1H-NMR at 25°C yields broadened or duplicated peaks due to slow N-N rotation.
-
Ambient (25°C): Observe chemical shift anisotropy. The C2/C6 equatorial protons syn to the nitroso oxygen are deshielded (
~4.0-4.5 ppm) compared to those anti ( ~3.5 ppm). -
High Temperature (100°C+): Heat the sample in DMSO-d6.
-
Result: The rotational barrier is overcome. The distinct rotamer signals coalesce into time-averaged singlets/multiplets.
-
Utility: Essential for confirming purity and integration without rotameric interference.
-
Part 3: Metabolic Bioactivation & Toxicology[3][4][5][6]
The carcinogenicity of DMNP is not intrinsic to the parent molecule but results from metabolic activation, primarily in the liver and esophagus.
Mechanism:
-Hydroxylation
The critical step is the hydroxylation of the
Isomer-Specific Potency: Research by Lijinsky et al. established that the trans-isomer is significantly more carcinogenic than the cis-isomer in rat models (esophageal tumors).[4]
-
Hypothesis: The axial methyl group in the trans-isomer may sterically favor the enzymatic approach or the specific conformation required for
-hydroxylation.
Pathway Visualization
The following diagram details the cascade from enzymatic activation to DNA damage.
Figure 2: Metabolic activation pathway of DMNP. The
Part 4: Synthesis and Control Strategies[8]
For researchers using DMNP as a reference standard, synthesis typically involves the nitrosation of 3,5-dimethylpiperidine.
Critical Control Points:
-
Starting Material Stereochemistry: Commercial 3,5-dimethylpiperidine is often a mixture of cis and trans. The stereochemistry of the amine is preserved during nitrosation.
-
Recommendation: Separate the amine isomers before nitrosation if pure isomeric standards are required, as amine separation is often easier via fractional distillation or derivatization.
-
-
Nitrosation Reaction:
-
Reagent: Sodium Nitrite (
) in dilute HCl or Acetic Acid. -
Temperature: 0–5°C (Ice bath) to prevent exotherms and side reactions.
-
Stoichiometry: 1.0 eq Amine : 1.2 eq
. Excess nitrite ensures complete conversion but requires quenching (e.g., with sulfamic acid) to prevent artifactual nitrosation during workup.
-
References
-
Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.[4] Journal of the National Cancer Institute.[4][5]
-
Chow, Y. L. (1973). Nitrosamine Chemistry: Reactions of Amides and Related Compounds. Canadian Journal of Chemistry. (Discusses N-N rotation barriers).
-
Wong, H. L., et al. (2003). Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes.[3] Chemical Research in Toxicology.
-
European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal.[6]
Sources
- 1. 3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. pubs.acs.org [pubs.acs.org]
